3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide
Description
Chemical Structure and Properties 3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide (CAS: 477851-54-0) is a halogenated propanamide derivative featuring a (3Z)-configured oxyimino group linked to a 3,4-dichlorobenzyl moiety and an N-(3,4-dichlorophenyl)amide group. Its molecular formula is C₁₆H₁₂Cl₄N₂O₂, with a molecular weight of 406.1 g/mol and a ChemSpider ID of 4800450 . The compound exhibits stereochemical specificity, with the Z-configuration critical for its interaction with biological targets.
Purity is confirmed via 1H-NMR, melting point analysis, and chromatography .
Properties
IUPAC Name |
(3Z)-N-(2,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2/c17-11-2-4-15(14(20)8-11)22-16(23)5-6-21-24-9-10-1-3-12(18)13(19)7-10/h1-4,6-8H,5,9H2,(H,22,23)/b21-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDQGGNVHKMFDC-MPUCSWFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON=CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CO/N=C\CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure with multiple functional groups that contribute to its biological properties. The presence of dichlorobenzyl and dichlorophenyl moieties suggests potential interactions with various biological targets.
Research indicates that this compound may act as an inhibitor of specific enzyme pathways, particularly those involving Janus kinases (JAKs). JAKs are crucial in the signaling pathways for many cytokines and growth factors, making them important targets in treating inflammatory and autoimmune diseases.
Inhibition of JAK2 Tyrosine Kinase
Studies have shown that compounds similar to this compound exhibit inhibitory effects on JAK2 tyrosine kinase. This inhibition can lead to reduced signaling through the JAK-STAT pathway, which is often dysregulated in various cancers and inflammatory conditions .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| JAK2 Inhibition | Reduced cell proliferation | |
| Anti-inflammatory | Decreased cytokine production | |
| Cytotoxicity against cancer cells | Induction of apoptosis |
Case Studies
-
In Vitro Studies on Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly inhibited cell viability and induced apoptosis in a dose-dependent manner. The mechanism involved mitochondrial dysfunction and activation of caspase pathways . -
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound. It was shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is part of a broader class of dichlorophenylpropanamides. Key structural analogues include:
Key Observations
Chlorine Substitution Effects :
- The 3,4-dichlorophenyl group in the target compound is associated with enhanced electrophilicity and receptor binding compared to 2,4- or 2,6-dichloro analogues. This substitution pattern likely improves metabolic stability .
- In antifungal studies, N-(3,4-dichlorophenyl) derivatives (e.g., compound 6f in ) exhibited MIC₈₀ values <0.125 μg/mL against Candida albicans, surpassing fluconazole .
Oxyimino Group Role: The (Z)-configured oxyimino moiety is critical for hydrogen bonding with enzymatic targets. Analogues lacking this group (e.g., thioether precursors in ) show reduced activity .
Biological Activity Trends: Brominated derivatives (e.g., 30-THP in ) demonstrated moderate antiproliferative activity, though specific IC₅₀ values are unreported . Compounds with 3,4-dichlorophenyl groups consistently outperform analogues with mono-chlorinated or non-halogenated aryl groups in bioactivity screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
